5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a bromine atom, a furan ring, and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide typically involves multiple steps. One common route includes the bromination of a precursor compound, followed by the formation of the benzoxazine ring and subsequent coupling with a furan derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and TBTU .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Shares a similar core structure but with different substituents.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.
Uniqueness
5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrN2O4 |
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Molecular Weight |
377.19 g/mol |
IUPAC Name |
5-bromo-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O4/c1-2-7-19-11-8-10(3-4-12(11)22-9-15(19)20)18-16(21)13-5-6-14(17)23-13/h2-6,8H,1,7,9H2,(H,18,21) |
InChI Key |
RQOYGZAYAQKXGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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